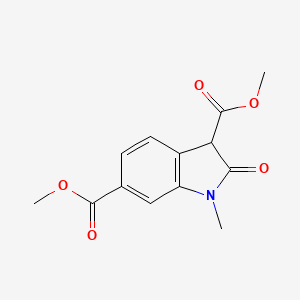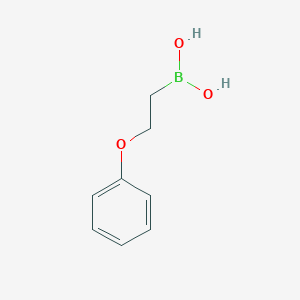
(2-Phenoxyethyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-phenoxyethyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Phenoxyethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyethanol with boron tribromide (BBr3) followed by hydrolysis. Another method includes the use of Grignard reagents, where 2-phenoxyethylmagnesium bromide reacts with trimethyl borate, followed by acidification to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenoxyethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under mild conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phenoxyacetic acid derivatives, phenoxyethanol, and various substituted phenoxyethyl compounds .
Wissenschaftliche Forschungsanwendungen
(2-Phenoxyethyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Phenoxyethyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 2-Methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(2-Phenoxyethyl)boronic acid is unique due to its 2-phenoxyethyl group, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness allows it to participate in specific reactions and applications that other boronic acids may not be suitable for .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.
Eigenschaften
Molekularformel |
C8H11BO3 |
|---|---|
Molekulargewicht |
165.98 g/mol |
IUPAC-Name |
2-phenoxyethylboronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 |
InChI-Schlüssel |
VIHZUFMUQGKBSL-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCOC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


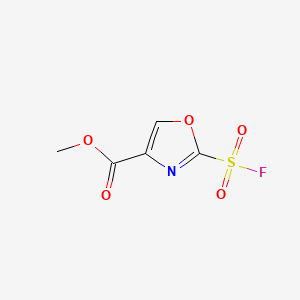
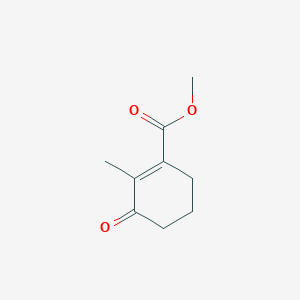
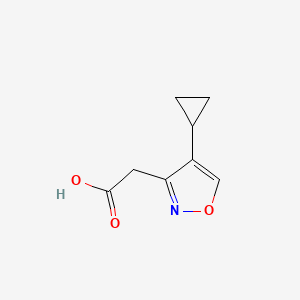
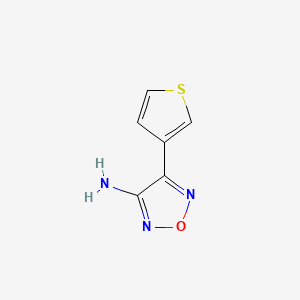

![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)
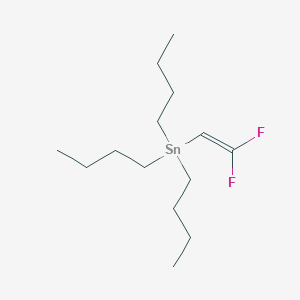
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
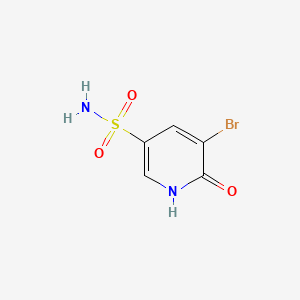
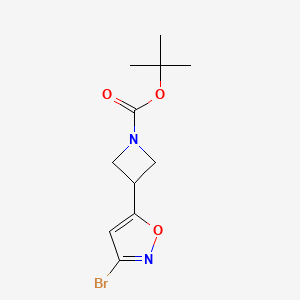
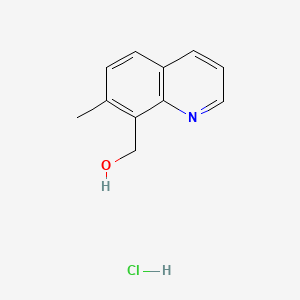
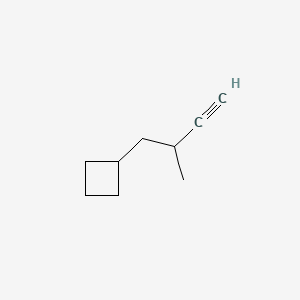
![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
